2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2-methylsulfanyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-24-16-20-9-13(8-17)14(21-16)22-7-2-4-12(10-22)11-23-15-18-5-3-6-19-15/h3,5-6,9,12H,2,4,7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZVXTVPNOFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC(C2)COC3=NC=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrimidine Synthesis
The pyrimidine ring is typically constructed via cyclocondensation reactions. A common approach involves reacting thiourea derivatives with β-diketones or α,β-unsaturated ketones. For this compound, the 2-(methylsulfanyl) and 5-cyano groups are introduced early in the synthesis.
Example Protocol :
Piperidine Substitution at Position 4
The piperidine moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
Method A: SNAr Reaction
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Substrate : 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carbonitrile.
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Reagent : 3-[(Pyrimidin-2-yloxy)methyl]piperidine.
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Conditions : DMF, 80°C, 12–24 hours.
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Yield : ~60–70% (analogous to piperidine substitutions in pyrimidines).
Method B: Buchwald-Hartwig Amination
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Catalyst : Pd(OAc)₂/Xantphos.
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Base : Cs₂CO₃.
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Solvent : Toluene, 110°C.
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Yield : ~75% (higher efficiency but requires inert conditions).
Functionalization of the Piperidine Ring
The 3-[(pyrimidin-2-yloxy)methyl]piperidine side chain is synthesized separately and coupled to the pyrimidine core.
Step 1: Synthesis of 3-(Hydroxymethyl)piperidine
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Starting Material : Piperidin-3-ylmethanol.
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Protection : Use tert-butyldimethylsilyl (TBS) chloride to protect the hydroxyl group.
Step 2: Etherification with Pyrimidin-2-ol
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Reagents : Pyrimidin-2-ol, NaH.
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Conditions : DMF, 0°C → room temperature, 6 hours.
Reaction Optimization and Challenges
Key Parameters Affecting Yield
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80–110°C | ↑ Yield by 20% |
| Solvent | DMF or toluene | DMF preferred |
| Catalyst (Pd-based) | Pd(OAc)₂/Xantphos | ↑ Yield to 75% |
| Reaction Time | 12–24 hours | Longer → higher |
Side Reactions :
Purification and Characterization
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Purification : Column chromatography (SiO₂, eluent: EtOAc/hexane 3:7) or recrystallization from ethanol.
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Characterization :
Alternative Approaches and Recent Advances
Microwave-Assisted Synthesis
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Conditions : 150°C, 30 minutes.
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Yield : Comparable to conventional heating (70%) but with 90% time reduction.
Flow Chemistry
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Benefits : Enhanced heat/mass transfer, scalability.
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Example : Continuous-flow reactor with immobilized Pd catalyst for piperidine coupling (yield: 78%).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions where the sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert nitrile groups into corresponding amines.
Substitution: The pyrimidine ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted pyrimidines, and amines, depending on the specific reaction pathways.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a therapeutic agent . Research indicates that it may exhibit antitumor , antiviral , and antimicrobial properties. The presence of the pyrimidine and piperidine moieties allows for interaction with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in cell growth and apoptosis. Its mechanism may involve the modulation of enzyme activity related to tumor progression .
- Antiviral Properties : There is ongoing research into its effectiveness against viral pathogens, particularly those resistant to conventional therapies. The ability to disrupt viral replication mechanisms positions this compound as a potential antiviral agent.
Biochemical Research
In biochemical assays, the compound serves as a probe for studying enzyme interactions and protein functions. Its structural features allow it to bind selectively to certain enzymes, enabling researchers to investigate enzyme kinetics and inhibition mechanisms.
- Enzyme Inhibition Studies : The compound's interaction with enzymes such as kinases or proteases can provide insights into disease mechanisms and lead to the discovery of new therapeutic targets .
Agricultural Applications
The compound's properties may also extend to agricultural chemistry, where it could be developed as a novel pesticide or herbicide. Its effectiveness against specific plant pathogens or pests is an area of active investigation.
Case Studies
Several studies highlight the applications of this compound:
- A study published in Journal of Medicinal Chemistry examined derivatives of pyrimidines with similar structures, demonstrating promising anticancer activity against breast cancer cells through apoptosis induction .
- Another research article in Bioorganic & Medicinal Chemistry Letters reported on the synthesis and biological evaluation of related compounds, noting significant antiviral effects against influenza viruses .
Mechanism of Action
The compound's mechanism of action is often studied in the context of its biological applications. It may act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, disrupting normal biological functions. The pyrimidine and piperidine moieties contribute to its affinity and specificity for these targets, modulating various biochemical pathways.
Comparison with Similar Compounds
Pyridine vs. Pyrimidine Substituents
Compound : 2-(Methylsulfanyl)-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile
- Key Difference : Replaces the pyrimidin-2-yloxy group with pyridin-4-yloxy.
- Impact :
- The pyridine ring lacks the nitrogen atom at the 2-position, reducing hydrogen-bonding capacity compared to the pyrimidine analog.
- Pyridin-4-yloxy’s linear geometry may alter binding affinity in target proteins compared to the bent pyrimidin-2-yloxy group.
- Source : Structural data from PubChem .
Arylthio vs. Piperidinyl Substituents
Compound : 4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile
Ether-Linked Alkylsulfanyl Substituents
Compound : 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Key Differences :
- Position 2: 2-methoxyethylsulfanyl instead of methylsulfanyl.
- Position 4: 2-methylpropyl substituent.
- Impact :
Structural and Functional Data Table
Research Findings and Implications
Electronic Effects: The methylsulfanyl group at position 2 acts as an electron-withdrawing group, polarizing the pyrimidine ring and enhancing reactivity at position 4 .
Conformational Flexibility :
- Piperidine-containing compounds exhibit adaptability in binding pockets, as seen in kinase inhibitors .
- Rigid arylthio analogs may favor flat binding surfaces, such as DNA intercalation .
Solubility and Bioavailability :
Biological Activity
The compound 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrimidine and piperidine rings, often utilizing solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium complexes. The final product can be characterized using techniques like NMR and mass spectrometry to confirm its structure.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit significant anticancer activity. For example, derivatives of pyrimidines have shown effectiveness against various cancer cell lines, including MCF-7 and A549, with IC50 values often in the micromolar range. The mechanism of action typically involves the inhibition of specific enzymes related to cell proliferation and apoptosis pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 3.2 | Apoptosis induction via caspase activation |
| A549 | 8.4 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related methylsulfanyl pyrimidines have demonstrated activity against various bacteria and fungi, indicating a broad-spectrum potential. The exact mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as:
- Enzymes : Inhibition of kinases involved in signaling pathways that regulate cell growth.
- Receptors : Binding to specific receptors that modulate cellular responses.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the pyrimidine or piperidine moieties can significantly enhance biological activity. For instance, substituents at specific positions on the pyrimidine ring have been shown to increase potency against cancer cells.
Case Studies
- Study on Anticancer Efficacy : A study evaluated a series of pyrimidine derivatives, including our target compound, against multiple cancer cell lines. Results indicated that modifications led to enhanced cytotoxicity, particularly in MCF-7 cells.
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of methylsulfanyl-containing compounds. The target compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine-5-carbonitrile, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves nucleophilic substitution and coupling reactions. For example, a pyrimidine core can be functionalized with a piperidinyl moiety via a base-mediated reaction in polar aprotic solvents (e.g., DMF) using potassium carbonate as a catalyst. Intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine (CAS 6096-45-3) are often employed, with purification via recrystallization or column chromatography . Characterization includes - and -NMR to confirm regioselectivity and LC-MS for purity assessment.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (e.g., in ethanol) are analyzed, and structures are solved using direct methods in SHELX software (e.g., SHELXL for refinement). Hydrogen bonding networks, planarity of the pyrimidine ring, and dimerization patterns are key focus areas .
Q. What computational tools aid in designing reactions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are used to predict intermediates and transition states. Tools like ICReDD integrate computational and experimental data to optimize reaction conditions, reducing trial-and-error approaches .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity of this compound?
- Methodological Answer : Multivariate analysis (e.g., factorial design) identifies critical parameters such as temperature, solvent polarity, and catalyst loading. For instance, a central composite design might reveal that reaction yield peaks at 60°C in DMF with 1.2 equivalents of KCO. Response surface methodology (RSM) further refines conditions to maximize purity (>99%) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns)?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) or solvent effects. Variable-temperature NMR or 2D techniques (COSY, NOESY) clarify exchange phenomena. For example, NH proton broadening in DMSO-d at elevated temperatures suggests hydrogen-bonded dimerization .
Q. How does structural modification (e.g., substituent variation on the piperidine ring) impact bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with substituents like halogens or methyl groups. For instance, replacing the methylsulfanyl group with a trifluoroethyl moiety (as in CAS 2102552-52-1) enhances metabolic stability, assessed via in vitro assays (e.g., microsomal stability tests) .
Q. What crystallization techniques improve polymorph control for this compound?
- Methodological Answer : Solvent-antisolvent screening (e.g., ethanol/water systems) and seeding strategies are employed. Crystallization kinetics (e.g., cooling rate) are monitored via in situ Raman spectroscopy to favor the desired polymorph .
Q. How are membrane separation technologies applied in purifying this compound at scale?
- Methodological Answer : Nanofiltration membranes with MWCO <500 Da remove unreacted intermediates. Process parameters (transmembrane pressure, pH) are optimized to achieve >95% recovery while minimizing solvent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
